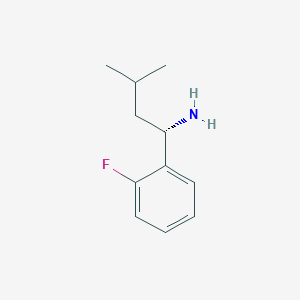

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine

Description

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of fluorobenzenes. These compounds contain one or more fluorine atoms attached to a benzene ring. The presence of the fluorine atom in the phenyl ring significantly influences the compound’s chemical properties and reactivity.

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3/t11-/m0/s1 |

InChI Key |

YNFJNNLKGBJZJH-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1F)N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.

Grignard Reaction: The fluorophenyl derivative undergoes a Grignard reaction with a suitable alkyl halide to form the corresponding alcohol.

Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine may involve large-scale Grignard reactions followed by reduction steps. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (5S)-2-{[(1S)-1-(4-Fluorophenyl)ethyl]amino}-5-(2-hydroxy-2-propanyl)-5-methyl-1,3-thiazol-4(5H)-one

- N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

- 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Uniqueness

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is unique due to its specific structural features, such as the position of the fluorine atom and the methylbutan-1-amine moiety

Biological Activity

Introduction

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine, commonly referred to as a fluorinated amphetamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorinated phenyl group, which enhances its lipophilicity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is CHFN, with a molecular weight of approximately 195.25 g/mol. The presence of the fluorine atom in the ortho position relative to the amine group is significant, as it may affect the compound's pharmacokinetic properties and receptor binding affinity.

Comparison with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-3-methylbutan-1-amine | 4-Fluoro | Different substitution pattern |

| 3-Methylbutan-1-amine | Non-fluoro | Lacks fluorination |

| 4-Methylpentan-1-amine | Longer chain | Longer carbon chain |

| 1-(3-Fluorophenyl)-3-methylbutan-2-one | Ketone | Contains a ketone functional group |

Preliminary studies indicate that (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine may exhibit stimulant properties akin to other amphetamines. It is believed to interact primarily with neurotransmitter systems in the brain, particularly by modulating the release and reuptake of dopamine and norepinephrine. This interaction suggests potential applications in treating conditions such as ADHD or depression.

Receptor Interactions

Research indicates that this compound may bind to various receptors, including:

- Dopamine Receptors : Influencing mood and behavior.

- Norepinephrine Transporters : Affecting arousal and alertness.

Further studies are necessary to elucidate the specific pathways involved in its biological effects.

In Vitro Studies

Initial in vitro studies have shown that (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine can enhance neurotransmitter activity. For instance, assays demonstrated increased dopamine release in neuronal cultures, suggesting its potential as a central nervous system stimulant.

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine on neurotransmitter levels reported significant increases in both dopamine and norepinephrine levels in rat models. This modulation was linked to improved cognitive functions such as attention and memory retention.

Case Study 2: Behavioral Effects

Another study focused on behavioral outcomes showed that administration of this compound led to increased exploratory behavior in mice, mirroring effects seen with traditional stimulants. These findings support further exploration into its potential therapeutic applications for attention-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.